Comparative Potency and Selectivity Window of NOD1 Antagonist-1 vs. High-Selectivity NOD1 Probe Nodinitib-1
NOD1 antagonist-1 (compound 37) exhibits a fundamentally different selectivity profile compared to the high-selectivity NOD1 probe Nodinitib-1 (ML130). In head-to-head comparison of reported data, NOD1 antagonist-1 demonstrates an IC50 of 9.18 μM for NOD1 and 20.8 μM for NOD2, resulting in a selectivity window of approximately 2.3-fold . In stark contrast, Nodinitib-1 (ML130) exhibits a potent IC50 of 0.56 μM for NOD1 and a 36-fold selectivity over NOD2 . This difference of over 15-fold in selectivity window defines distinct experimental applications.
| Evidence Dimension | NOD1 vs. NOD2 Selectivity Ratio |
|---|---|
| Target Compound Data | NOD1 IC50 = 9.18 μM, NOD2 IC50 = 20.8 μM |
| Comparator Or Baseline | Nodinitib-1 (ML130): NOD1 IC50 = 0.56 μM, NOD2 IC50 = ~20.2 μM (derived from 36-fold selectivity) |
| Quantified Difference | Selectivity window of 2.3-fold for NOD1 antagonist-1 vs. 36-fold for Nodinitib-1 |
| Conditions | HEK-Blue cell-based reporter assays for NF-κB activation (target compound) and HEK293 cell-based reporter assays (comparator) |
Why This Matters
For research programs that require pathway modulation without completely ablating NOD2 signaling, NOD1 antagonist-1 provides a defined, moderate selectivity window, whereas Nodinitib-1's high selectivity is suitable only for experiments demanding strict NOD1 pathway isolation.
